molecular formula C21H19Cl2NO2 B11074583 6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

Cat. No.: B11074583
M. Wt: 388.3 g/mol
InChI Key: INPSTTSVKOBIOZ-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound with a unique structure that includes a phenanthridine core and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phenanthridine core, introduction of the 3,5-dichlorophenyl group, and the addition of the carboxylic acid functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while coupling reactions may produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenylboronic acid: Shares the 3,5-dichlorophenyl group but differs in its overall structure and functional groups.

    Phenanthridine derivatives: Compounds with a phenanthridine core but different substituents and functional groups.

Uniqueness

6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19Cl2NO2

Molecular Weight

388.3 g/mol

IUPAC Name

10-(3,5-dichlorophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

InChI

InChI=1S/C21H19Cl2NO2/c22-13-7-12(8-14(23)9-13)19-18-11-5-4-10(6-11)17(18)15-2-1-3-16(21(25)26)20(15)24-19/h1-3,7-11,17-19,24H,4-6H2,(H,25,26)

InChI Key

INPSTTSVKOBIOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4=C(C(=CC=C4)C(=O)O)NC3C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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